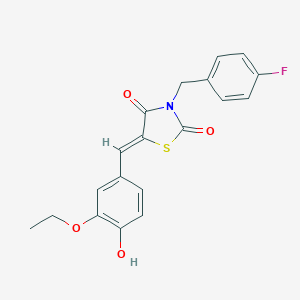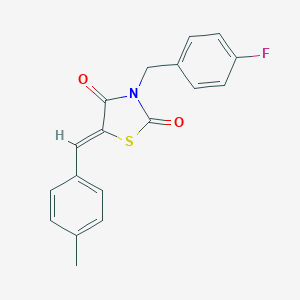
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BBT or BDD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound is a potent antioxidant and has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the NF-κB pathway, which is a major mediator of inflammation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals and reduce oxidative stress. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a potent antioxidant and has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. This compound is relatively easy to synthesize and can be obtained in good yield. However, this compound has poor solubility in water, which may limit its use in certain applications. This compound is also relatively unstable and can undergo hydrolysis under certain conditions.
Direcciones Futuras
There are several future directions for the research on 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as an anticancer agent. Further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. The development of more stable and water-soluble derivatives of this compound may also be of interest.
Métodos De Síntesis
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot reaction of 4-bromobenzaldehyde, 2-chloro-4,5-dimethoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol at reflux temperature for 6 hours. The yield of this compound is around 60%.
Aplicaciones Científicas De Investigación
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
Fórmula molecular |
C19H15BrClNO4S |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-25-15-7-12(14(21)9-16(15)26-2)8-17-18(23)22(19(24)27-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
Clave InChI |
TVFAGTULXPCYSZ-IUXPMGMMSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)
![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)
![3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302135.png)




